molecular formula C27H29N5O7S B588148 Hydroxy Bosentan-d4 CAS No. 1065472-91-4

Hydroxy Bosentan-d4

Cat. No. B588148
CAS RN: 1065472-91-4
M. Wt: 571.641
InChI Key: FAJQMBCLPZWTQJ-ONNKGWAKSA-N
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Description

Hydroxy Bosentan-d4 is the labelled analogue of Hydroxy Bosentan . It is the active metabolite of Bosentan , which is an endothelin receptor antagonist used in the treatment of pulmonary artery hypertension (PAH) . The molecular formula of Hydroxy Bosentan-d4 is C27H25D4N5O7S and its molecular weight is 571.65 .


Molecular Structure Analysis

The molecular structure of Hydroxy Bosentan-d4 includes a benzenesulfonamide group, a bipyrimidinyl group, and a methoxyphenoxy group . It also contains a hydroxyethoxy side chain where the deuterium atoms are located .


Chemical Reactions Analysis

Hydroxy Bosentan-d4 is a primary metabolite of Bosentan, metabolized by the cytochrome P450 system in the liver . It assists Bosentan pharmacologically, retaining 10%-20% activities .


Physical And Chemical Properties Analysis

Hydroxy Bosentan-d4 is a white to yellow solid . It is soluble in methanol . Its melting point is greater than 96°C . The compound should be stored at -20°C under an inert atmosphere .

Mechanism of Action

As a metabolite of Bosentan, Hydroxy Bosentan-d4 likely shares a similar mechanism of action. Bosentan is an endothelin receptor antagonist, used to treat pulmonary hypertension by blocking the action of endothelin molecules that would otherwise promote narrowing of the blood vessels and lead to high blood pressure .

Safety and Hazards

Hydroxy Bosentan-d4 is intended for research use only . It is harmful to aquatic life with long-lasting effects . It should be avoided from release to the environment . The contents/container should be disposed of at an approved waste disposal plant .

properties

IUPAC Name

4-(1-hydroxy-2-methylpropan-2-yl)-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)/i15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJQMBCLPZWTQJ-ONNKGWAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)CO)C4=NC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733077
Record name N-[6-{[2-Hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Bosentan-d4

CAS RN

1065472-91-4
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy-1,1,2,2-d4)-5-(2-methoxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065472-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-{[2-Hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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